molecular formula (C3F7)2P(=O)OH<br>C6HF14O2P B14760601 Bis(heptafluoropropyl)phosphinic acid CAS No. 1481-60-3

Bis(heptafluoropropyl)phosphinic acid

Cat. No.: B14760601
CAS No.: 1481-60-3
M. Wt: 402.02 g/mol
InChI Key: INDJJBXXADEZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(heptafluoropropyl)phosphinic acid is a fluorinated organophosphorus compound with the molecular formula C6HF14O2P. It is known for its unique chemical properties, including high thermal stability and resistance to oxidation. This compound is used in various scientific and industrial applications due to its ability to form strong bonds with metals and other elements.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(heptafluoropropyl)phosphinic acid can be synthesized through the reaction of heptafluoropropyl iodide (C3F7I) with red phosphorus in an autoclave at temperatures ranging from 220 to 230°C. This reaction produces intermediates such as C3F7PI2 and (C3F7)2PI, which are then separated and further reacted with silver chloride for 11 days to yield chlorobisheptafluoropropylphosphine ((C3F7)2PCl). This intermediate is subsequently converted into trichlorobisheptafluoropropylphosphorane ((C3F7)2PCl3) .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the high temperatures and pressures required for the reactions. Additionally, the purification and separation of intermediates are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(heptafluoropropyl)phosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinic acid derivatives.

    Reduction: Reduction reactions can convert this compound into phosphine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various phosphinic acid derivatives, phosphine compounds, and halogenated organophosphorus compounds. These products have applications in different fields, including materials science and pharmaceuticals.

Scientific Research Applications

Bis(heptafluoropropyl)phosphinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(heptafluoropropyl)phosphinic acid involves its ability to form strong bonds with metal ions and other elements. This property allows it to act as a ligand in coordination complexes, influencing the reactivity and stability of the metal centers. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity by mimicking natural phosphate groups .

Comparison with Similar Compounds

Similar Compounds

  • Bis(trifluoromethyl)phosphinic acid
  • Heptafluoropropylphosphonic acid
  • Trifluoromethylphosphonic acid

Uniqueness

Bis(heptafluoropropyl)phosphinic acid is unique due to its high degree of fluorination, which imparts exceptional thermal stability and resistance to oxidation. This makes it particularly valuable in applications where stability under extreme conditions is required. Additionally, its ability to form strong bonds with metals and other elements sets it apart from other similar compounds.

Properties

CAS No.

1481-60-3

Molecular Formula

(C3F7)2P(=O)OH
C6HF14O2P

Molecular Weight

402.02 g/mol

IUPAC Name

bis(1,1,2,2,3,3,3-heptafluoropropyl)phosphinic acid

InChI

InChI=1S/C6HF14O2P/c7-1(8,3(11,12)13)5(17,18)23(21,22)6(19,20)2(9,10)4(14,15)16/h(H,21,22)

InChI Key

INDJJBXXADEZFT-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(C(F)(F)P(=O)(C(C(C(F)(F)F)(F)F)(F)F)O)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.